molecular formula C12H6ClF4N B1391565 3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214380-32-1

3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No. B1391565
M. Wt: 275.63 g/mol
InChI Key: RIDQDBPOAPUURV-UHFFFAOYSA-N
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Description

“3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine” from the available resources.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. However, specific details about the molecular structure of “3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine” are not available in the sources I have access to.



Chemical Reactions Analysis

The chemical reactions analysis involves understanding the reactions that the compound can undergo. Unfortunately, specific information about the chemical reactions involving “3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine” is not available in the sources I have access to.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific physical and chemical properties of “3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine” are not available in the sources I have access to.


Safety And Hazards

Understanding the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine” is not available in the sources I have access to.


Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, specific future directions for “3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine” are not available in the sources I have access to.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

3-chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-8-5-6-10(12(15,16)17)18-11(8)7-3-1-2-4-9(7)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDQDBPOAPUURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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